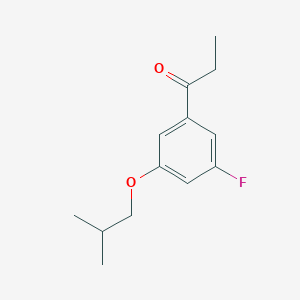

3'-iso-Butoxy-5'-fluoropropiophenone

Description

Contextualization of Fluorinated Ketones in Contemporary Chemical Synthesis

Fluorinated ketones are a class of organic compounds that have found a pivotal role in various domains of chemical research, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into a ketone-containing molecule can profoundly alter its physicochemical properties. Due to fluorine's high electronegativity, the C-F bond is highly polarized, which can influence the molecule's acidity, basicity, and dipole moment. This, in turn, can enhance metabolic stability and bioavailability, making fluorinated compounds highly sought after in drug discovery. nih.govnih.gov For instance, the incorporation of fluorine can block sites of metabolic oxidation, leading to a longer biological half-life.

The synthesis of fluorinated ketones often involves specialized reagents and reaction conditions. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed to introduce fluorine atoms at specific positions within a molecule. mdpi.com The reactivity of the ketone substrate, including steric and electronic factors, plays a crucial role in the success of the fluorination process.

Significance of Aromatic Propiophenones as Synthetic Intermediates and Scaffolds

Aromatic propiophenones, characterized by a propiophenone (B1677668) group attached to an aromatic ring, are valuable synthetic intermediates. The propiophenone moiety can be readily modified, making it a versatile scaffold for the construction of more complex molecules. Propiophenone and its derivatives are known precursors in the synthesis of a wide range of pharmaceuticals. wikipedia.org For example, they serve as starting materials for producing various drugs, including appetite suppressants and other therapeutics. wikipedia.org

The synthesis of propiophenones can be achieved through methods like the Friedel-Crafts acylation of an aromatic ring with propanoyl chloride or the ketonization of benzoic acid with propionic acid. wikipedia.org The presence of the aromatic ring allows for further functionalization, enabling the creation of a diverse library of compounds with varied biological activities.

Research Trajectory and Potential Academic Contributions of 3'-iso-Butoxy-5'-fluoropropiophenone Studies

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a promising trajectory for academic investigation. The combination of a fluorinated aromatic ring, an ether linkage (isobutoxy group), and a ketone functional group points towards potential applications as an intermediate in the synthesis of novel bioactive compounds.

Future research could focus on exploring its potential as a precursor for enzyme inhibitors, where the fluorinated phenyl ring could interact with active sites, and the isobutoxy group could be tailored to enhance binding affinity. Furthermore, its utility as a building block for developing new materials with specific electronic or optical properties could be investigated. Academic contributions would likely lie in the development of efficient synthetic routes to this and related compounds, as well as in the systematic evaluation of their biological activities and material properties.

Overview of Research Objectives and Methodological Framework

A hypothetical research program focused on this compound would likely encompass the following objectives and methods:

Research Objectives:

To develop an efficient and scalable synthesis of this compound.

To fully characterize the spectroscopic and physicochemical properties of the compound.

To explore the reactivity of the ketone and aromatic ring for further chemical modifications.

To synthesize a library of derivatives and screen them for potential biological activity (e.g., as enzyme inhibitors or receptor modulators).

Methodological Framework:

A plausible synthetic approach could involve a multi-step process, potentially starting with a commercially available fluorinated phenol (B47542). This could be followed by an etherification reaction to introduce the isobutoxy group, and subsequently, a Friedel-Crafts acylation to append the propionyl chain.

Characterization would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound. Further studies might involve single-crystal X-ray diffraction to determine its three-dimensional structure. The evaluation of its potential as a synthetic intermediate would involve subjecting it to various reaction conditions to test the reactivity of its functional groups.

Chemical Compound Data

Below are tables detailing the properties of this compound and other mentioned chemical compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-fluoro-5-isobutoxyphenyl)propan-1-one |

| Molecular Formula | C₁₃H₁₇FO₂ |

| Molecular Weight | 224.28 g/mol |

| InChI Key | WAVVAXCTWAKUDA-UHFFFAOYSA-N |

| Purity | 97% |

Data sourced from Sigma-Aldrich nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₃H₁₇FO₂ | Subject of the article |

| Selectfluor® | C₁₂H₂₂B₂Cl₂F₂N₂O₂ | Electrophilic fluorinating agent mdpi.com |

| Propiophenone | C₉H₁₀O | Parent aromatic ketone wikipedia.org |

| Propanoyl chloride | C₃H₅ClO | Reagent for Friedel-Crafts acylation wikipedia.org |

| Benzoic acid | C₇H₆O₂ | Precursor for propiophenone synthesis wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-fluoro-5-(2-methylpropoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-4-13(15)10-5-11(14)7-12(6-10)16-8-9(2)3/h5-7,9H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVVAXCTWAKUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)F)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Analysis of 3 Iso Butoxy 5 Fluoropropiophenone

Identification of Key Disconnection Points and Proposed Precursors

The two most logical disconnections are at the ether linkage and the acyl group attached to the aromatic ring.

Disconnection of the C-O Ether Bond: A primary and strategically sound disconnection involves the carbon-oxygen bond of the isobutoxy group. This is a common final step in the synthesis of aryl ethers, typically achieved through a Williamson ether synthesis. This disconnection leads to two key precursors:

Precursor 1: 3'-fluoro-5'-hydroxypropiophenone

Precursor 2: An isobutyl electrophile, such as isobutyl bromide or isobutyl tosylate.

Disconnection of the C-C Acyl Bond: An alternative primary disconnection breaks the bond between the aromatic ring and the propanoyl group. This suggests a Friedel-Crafts acylation reaction as a potential synthetic step. masterorganicchemistry.com This approach would require the following precursors:

Precursor 3: 1-fluoro-3-isobutoxybenzene (B8554846)

Precursor 4: A propanoyl group source, such as propanoyl chloride or propanoic anhydride, along with a Lewis acid catalyst. youtube.com

A further disconnection of Precursor 1 (3'-fluoro-5'-hydroxypropiophenone) at its acyl group suggests that it could be synthesized from a corresponding benzoic acid derivative, a common and reliable transformation. This points to 3-fluoro-5-hydroxybenzoic acid as a potential starting material, which advantageously possesses the required 1,3,5-substitution pattern.

| Target Molecule | Disconnection Strategy | Proposed Precursors |

|---|---|---|

| 3'-iso-Butoxy-5'-fluoropropiophenone | C-O Ether Bond (Primary) | 3'-fluoro-5'-hydroxypropiophenone and Isobutyl bromide |

| C-C Acyl Bond (Alternative) | 1-fluoro-3-isobutoxybenzene and Propanoyl chloride | |

| 3'-fluoro-5'-hydroxypropiophenone | C-C Acyl Bond (Secondary) | 3-fluoro-5-hydroxybenzoic acid |

Assessment of Synthetic Viability Based on Known Chemical Transformations

Evaluating the feasibility of the pathways suggested by retrosynthesis is crucial. The assessment is based on established chemical reactions and their known limitations.

Route 1: Synthesis via a Hydroxypropiophenone Intermediate

This pathway, which begins with a precursor already containing the correct substitution pattern (e.g., 3-fluoro-5-hydroxybenzoic acid), is the more viable strategy.

Ketone Formation: The conversion of the carboxylic acid group of 3-fluoro-5-hydroxybenzoic acid into a propanoyl group is a standard transformation. This typically involves converting the carboxylic acid to a more reactive derivative, like an acid chloride (using thionyl chloride), followed by a controlled reaction with an organometallic reagent such as an organocadmium or an organocuprate (Gilman reagent). These methods are effective at preventing the common side reaction of over-addition, which can occur with more reactive organometallics like Grignard or organolithium reagents.

Etherification: The final step, the reaction of 3'-fluoro-5'-hydroxypropiophenone with an isobutyl halide in the presence of a base (Williamson ether synthesis), is one of the most reliable methods for forming ethers. The phenolic proton is sufficiently acidic to be removed by common bases like potassium carbonate, leading to the formation of a phenoxide that readily attacks the electrophilic isobutyl halide.

Route 2: Synthesis via Friedel-Crafts Acylation

The alternative route employing a Friedel-Crafts acylation of 1-fluoro-3-isobutoxybenzene presents significant challenges. The Friedel-Crafts reaction involves the substitution of an acyl group onto an aromatic ring using an acyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com While a powerful tool for forming C-C bonds, its success is highly dependent on the nature of the substituents already present on the aromatic ring. libretexts.org The viability of this route is severely compromised by issues of regioselectivity, as detailed in the following section.

| Transformation | Reaction Type | Typical Reagents | Viability Assessment |

|---|---|---|---|

| 3'-fluoro-5'-hydroxypropiophenone → Target | Williamson Ether Synthesis | Isobutyl bromide, K₂CO₃, Acetone | High. Reliable and high-yielding reaction. |

| 3-fluoro-5-hydroxybenzoic acid → 3'-fluoro-5'-hydroxypropiophenone | Acyl Substitution / Organometallic Addition | 1. SOCl₂ 2. (CH₃CH₂)₂Cd or (CH₃CH₂)₂CuLi | Moderate to High. Standard procedure, may require protection of the phenol (B47542) group. |

| 1-fluoro-3-isobutoxybenzene → Target | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | Low. Poor regioselectivity is expected, leading to a mixture of undesired products. |

Advanced Synthetic Methodologies for 3 Iso Butoxy 5 Fluoropropiophenone

Construction of the 3'-iso-Butoxy-5'-fluorophenyl Moiety

The formation of the 3,5-disubstituted aromatic ring is a key challenge in the synthesis of 3'-iso-butoxy-5'-fluoropropiophenone. This section explores several powerful techniques to achieve this substitution pattern.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. masterorganicchemistry.com This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a highly reactive aryllithium intermediate that can be quenched with an electrophile. masterorganicchemistry.com

For the synthesis of the 3'-iso-butoxy-5'-fluorophenyl moiety, a plausible approach would involve a starting material like 1-fluoro-3-isobutoxybenzene (B8554846). The isobutoxy group, being a moderate directing group, can facilitate the lithiation at the C2 position. The fluorine atom also influences the acidity of the ring protons, potentially enhancing the selectivity of the metalation. mychemblog.com The reaction is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) using a strong base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). uwindsor.ca The resulting aryllithium species can then be reacted with a suitable electrophile to introduce a functional group that can later be converted to the propionyl group.

While direct propionylation of the lithiated intermediate can be challenging, an alternative is the introduction of a formyl group via reaction with N,N-dimethylformamide (DMF), followed by further elaboration to the propiophenone (B1677668).

Table 1: Key Parameters in Directed Ortho-Metalation

| Parameter | Description | Typical Conditions |

| Directing Group | An atom or group that directs deprotonation to the ortho position. | Alkoxy groups, amides, carbamates mychemblog.com |

| Base | Strong organolithium or lithium amide bases. | n-BuLi, sec-BuLi, LDA uwindsor.ca |

| Solvent | Aprotic ethereal solvents to solvate the lithium cation. | THF, diethyl ether |

| Temperature | Low temperatures to maintain the stability of the aryllithium intermediate. | -78 °C to 0 °C |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Aromatic Ring Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Negishi couplings are particularly relevant for constructing the 3'-iso-butoxy-5'-fluorophenyl core.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov A potential route to the target moiety could involve the coupling of 3,5-difluorophenylboronic acid with isobutanol under specific conditions, though this is less common. A more conventional approach would be to couple a dihalogenated precursor, such as 1,3-dibromo-5-fluorobenzene, with an isobutoxy source, or more strategically, to couple 3-bromo-5-fluorophenol (B1288921) with a boronic acid, followed by etherification.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also catalyzed by a palladium or nickel complex. google.comchemicalbook.com Organozinc reagents are known for their high reactivity and functional group tolerance. google.com For the synthesis of the desired phenyl ether, one could envision the coupling of a 3-bromo-5-fluoro-1-isobutoxybenzene with an appropriate organozinc reagent or, alternatively, the coupling of 3-isobutoxy-5-fluorozinc halide with a suitable electrophile. These reactions typically employ a palladium(0) catalyst, such as Pd(PPh₃)₄, and are carried out in an aprotic solvent like THF or dioxane. google.comchemicalbook.com

Table 2: Comparison of Suzuki-Miyaura and Negishi Couplings

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (boronic acids, esters) nih.gov | Organozinc google.com |

| Catalyst | Palladium(0) or Palladium(II) complexes nih.gov | Palladium(0) or Nickel complexes google.comchemicalbook.com |

| Base Requirement | Yes (e.g., carbonates, phosphates) nih.gov | Not always required google.com |

| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. nih.gov | Excellent, highly tolerant of various functional groups. google.com |

Selective Fluorination Techniques for Aromatic Systems

Introducing a fluorine atom selectively onto an aromatic ring is a crucial step in many synthetic sequences. While direct fluorination of a pre-formed isobutoxy propiophenone is a possibility, modern electrophilic fluorinating agents offer more controlled methods. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the electrophilic fluorination of electron-rich aromatic compounds. unito.it The mechanism is thought to proceed via a single-electron transfer (SET) pathway.

For the synthesis of this compound, a potential strategy could involve the fluorination of a 3-isobutoxypropiophenone precursor. The isobutoxy group is an ortho-, para-directing group, and thus direct fluorination might lead to a mixture of isomers. Therefore, a more regioselective approach would be to introduce the fluorine atom at an earlier stage, for instance, by starting with a fluorinated precursor like 3,5-difluorophenol. patsnap.com

Formation of the Propiophenone Carbonyl Group

Once the 3'-iso-butoxy-5'-fluorophenyl moiety is established, the next critical step is the introduction of the propiophenone carbonyl group. This can be achieved through several reliable acylation methods.

Acylation Reactions (e.g., Friedel-Crafts, Weinreb Amide)

Friedel-Crafts acylation is a classic method for forming aryl ketones. It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov For the synthesis of this compound, 1-isobutoxy-3-fluorobenzene could be acylated with propionyl chloride or propionic anhydride. The regioselectivity of this reaction would be directed by the isobutoxy group to the ortho and para positions. The fluorine atom's electron-withdrawing nature would deactivate the ring, potentially requiring harsher reaction conditions.

The Weinreb amide synthesis is a more modern and often more reliable method for preparing ketones. mychemblog.comwikipedia.org This two-step process involves first converting a carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This amide then reacts with an organometallic reagent, such as a Grignard or organolithium reagent, to form a stable tetrahedral intermediate that, upon acidic workup, yields the ketone without the common side reaction of over-addition to form a tertiary alcohol. mychemblog.comwikipedia.org

A plausible route would start with 3-fluoro-5-isobutoxybenzoic acid. This acid would first be converted to its Weinreb amide, for example, by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. orientjchem.org The resulting Weinreb amide would then be treated with ethylmagnesium bromide or ethyllithium (B1215237) to furnish this compound in high yield. researchgate.net

Table 3: Comparison of Friedel-Crafts Acylation and Weinreb Amide Synthesis

| Feature | Friedel-Crafts Acylation | Weinreb Amide Synthesis |

| Starting Material | Aromatic compound and acylating agent nih.gov | Carboxylic acid derivative wikipedia.org |

| Key Intermediate | Acylium ion nih.gov | N-methoxy-N-methylamide (Weinreb amide) wikipedia.org |

| Reagents | Lewis acid catalyst (e.g., AlCl₃) nih.gov | Coupling agent, organometallic reagent (Grignard or organolithium) wikipedia.orgorientjchem.org |

| Selectivity | Can have regioselectivity issues; risk of polyacylation. | High selectivity for ketone formation; no over-addition. wikipedia.org |

Organometallic Additions to Carboxylic Acid Derivatives

Direct addition of organometallic reagents to carboxylic acids or their simple derivatives can also be employed to form ketones, though often with less control than the Weinreb amide approach.

The addition of two equivalents of an organolithium reagent to a carboxylic acid can yield a ketone after acidic workup. orientjchem.org In this case, 3-fluoro-5-isobutoxybenzoic acid could be treated with two equivalents of ethyllithium. The first equivalent would deprotonate the carboxylic acid, and the second would add to the carbonyl group to form a stable dianionic intermediate, which upon hydrolysis would give the desired ketone. orientjchem.org

Alternatively, a more reactive carboxylic acid derivative, such as an acyl chloride (e.g., 3-fluoro-5-isobutoxybenzoyl chloride), can be reacted with an organometallic reagent like a Grignard reagent (ethylmagnesium bromide). To avoid the over-addition product (a tertiary alcohol), this reaction is typically carried out at low temperatures.

Development of Novel and Sustainable Synthetic Routes for this compound

In recent years, there has been a significant push towards the development of greener and more sustainable synthetic methods in the chemical industry. This trend is driven by the need to reduce environmental impact, improve safety, and lower costs. For the synthesis of this compound, this translates to exploring alternative reagents, catalysts, and reaction conditions that align with the principles of green chemistry.

One area of development is the use of more environmentally benign solvents or even solvent-free conditions. google.com For the Williamson ether synthesis, for example, research has explored the use of solid-supported bases and microwave irradiation to accelerate the reaction and reduce the need for large volumes of volatile organic solvents.

Another approach is the development of catalytic etherification processes that avoid the use of stoichiometric amounts of activating agents. This can include the use of transition metal catalysts or organocatalysts that can facilitate the etherification under milder conditions and with higher atom economy.

Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of fine chemicals and pharmaceuticals. acs.orgresearchgate.netacs.org A continuous flow process for the synthesis of this compound could offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for in-line purification and analysis. acs.org

Optimization of Reaction Parameters and Process Intensification Studies

The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis. For the preparation of this compound, this involves systematically studying the effect of various parameters on the yield and purity of the final product.

Factors that are typically optimized include:

Reactant Stoichiometry: Determining the optimal ratio of the phenolic precursor, the iso-butylating agent, and the base or catalyst.

Concentration: The concentration of the reactants can significantly impact the reaction rate and the formation of byproducts.

Temperature and Reaction Time: Finding the ideal balance between a fast reaction rate and the minimization of side reactions or product degradation.

Catalyst Loading: In catalytic processes, the amount of catalyst used is optimized to achieve high conversion with minimal cost and environmental impact.

Process intensification is a strategy that aims to develop smaller, safer, and more energy-efficient chemical processes. stolichem.comosf.io As mentioned, flow chemistry is a key enabling technology for process intensification. stolichem.com By moving from batch to continuous manufacturing, it is possible to achieve better control over reaction conditions, leading to higher yields and purities. acs.org Other process intensification techniques that could be applied to the synthesis of this compound include the use of microreactors, which offer extremely high surface-area-to-volume ratios for enhanced heat and mass transfer, and reactive distillation, where the reaction and separation of products occur in the same unit operation. osf.io

Mechanistic Investigations of Key Reactions in 3 Iso Butoxy 5 Fluoropropiophenone Synthesis

Elucidation of Reaction Pathways through Kinetic Studies and Isotope Effects

Kinetic studies are fundamental in unraveling the sequence of events at a molecular level during a chemical transformation. For the synthesis of 3'-iso-Butoxy-5'-fluoropropiophenone, a key step often involves the Friedel-Crafts acylation of 1-fluoro-3-isobutoxybenzene (B8554846). Kinetic experiments, monitoring the concentration of reactants and products over time, provide crucial data on reaction rates and orders.

A primary method to probe reaction mechanisms is the kinetic isotope effect (KIE), which involves replacing an atom in a reactant with one of its heavier isotopes and observing the change in reaction rate. dalalinstitute.com This effect arises from the differences in vibrational frequencies of bonds to heavier isotopes, which can lead to a higher activation energy for bond cleavage. youtube.com For instance, in the acylation step, deuterating the aromatic ring of 1-fluoro-3-isobutoxybenzene can help determine if the C-H bond cleavage is the rate-determining step.

A negligible primary KIE (kH/kD ≈ 1) would suggest that the cleavage of the aromatic C-H bond is not rate-limiting. This is often the case in electrophilic aromatic substitution reactions where the formation of the sigma complex (Wheland intermediate) is the slow step. youtube.com Conversely, a significant primary KIE would indicate that the C-H bond breaking is involved in the rate-determining step.

Hypothetical Kinetic Data for the Acylation of 1-fluoro-3-isobutoxybenzene:

| Experiment | [1-fluoro-3-isobutoxybenzene] (M) | [Propanoyl Chloride] (M) | [AlCl₃] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 1.5 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 3.1 x 10⁻⁴ |

This interactive table presents hypothetical kinetic data. The data suggests the reaction is first order with respect to 1-fluoro-3-isobutoxybenzene and the catalyst, and zero order with respect to propanoyl chloride, implying that the formation of the acylium ion from propanoyl chloride and the catalyst is a fast pre-equilibrium.

Isotope Effect Study:

| Reactant | Rate Constant (k) | kH/kD |

| 1-fluoro-3-isobutoxybenzene | kH | 1.05 |

| 1-fluoro-3-isobutoxybenzene-d₄ | kD |

This table shows a hypothetical, near-unity kinetic isotope effect, supporting a mechanism where the formation of the sigma complex is the rate-determining step.

Identification and Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are challenging but provide invaluable insight into a reaction mechanism. In the synthesis of this compound, the formation of acylium ions (R-C≡O⁺) from the reaction of propanoyl chloride with a Lewis acid catalyst like aluminum chloride is a critical transient species.

Spectroscopic techniques operating at low temperatures, such as cryo-NMR and IR spectroscopy, can be employed to detect these short-lived species. For instance, the formation of the propanoyl cation could be confirmed by the appearance of a characteristic signal in the ¹³C NMR spectrum at a significantly downfield chemical shift.

Another key intermediate is the sigma complex, or Wheland intermediate, formed during the electrophilic attack on the aromatic ring. While typically too unstable to be isolated, its existence can be inferred from trapping experiments or computational modeling. The structure of this intermediate dictates the regioselectivity of the acylation, leading to the desired 3',5'-disubstituted product.

Hypothetical Spectroscopic Data for a Trapped Intermediate:

| Spectroscopic Technique | Observed Signature | Assignment |

| ¹³C NMR (at -78°C) | δ 205 ppm | Carbonyl carbon of the acylium ion |

| FT-IR (in liquid SO₂) | ν = 2300 cm⁻¹ | C≡O stretch of the acylium ion |

This interactive table presents plausible spectroscopic data that could be used to identify the propanoyl cation as a key intermediate.

Role of Catalysis and Ligand Design in Enhancing Selectivity and Efficiency

The choice of catalyst is crucial in the synthesis of this compound, influencing both the reaction rate and the regioselectivity of the acylation. While traditional Lewis acids like AlCl₃ are effective, their use can be complicated by stoichiometry requirements and waste generation.

Modern approaches focus on the development of more efficient and selective catalytic systems. This often involves the use of metal catalysts in conjunction with specifically designed organic molecules called ligands. youtube.com Ligands can modulate the electronic and steric properties of the metal center, thereby fine-tuning its catalytic activity and selectivity. nih.gov

For instance, in a potential cross-coupling approach to forming the aryl-ketone bond, a palladium catalyst could be employed. The design of phosphine-based ligands with specific steric bulk and electronic properties could favor the desired reductive elimination step, leading to higher yields of this compound and minimizing side products. The goal is to create a catalyst that is not only highly active but also directs the reaction to produce the target molecule with high precision. youtube.com

Hypothetical Ligand Effects on a Cross-Coupling Reaction:

| Ligand | Catalyst Loading (mol%) | Yield (%) | Selectivity (meta:para) |

| PPh₃ | 2 | 65 | 85:15 |

| P(o-tolyl)₃ | 2 | 78 | 92:8 |

| XPhos | 1 | 95 | >99:1 |

This interactive table illustrates how the choice of ligand can significantly impact the yield and selectivity of a hypothetical cross-coupling reaction to synthesize the target compound.

Computational Chemistry Approaches to Reaction Mechanism Verification

Computational chemistry has emerged as a powerful tool for corroborating and predicting reaction mechanisms. sciepub.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be used to model the potential energy surface of a reaction, providing insights into the structures and energies of reactants, transition states, and intermediates. sciepub.com

For the synthesis of this compound, computational models can be used to:

Verify the proposed reaction pathway: By calculating the activation energies for different possible routes, the most energetically favorable pathway can be identified.

Characterize transition state structures: The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes.

Predict regioselectivity: By comparing the energies of the sigma complexes leading to different isomers, the observed regioselectivity can be rationalized. For example, calculations would likely show that the sigma complex leading to the 3',5'-disubstituted product is lower in energy than those leading to other isomers due to the directing effects of the fluoro and isobutoxy groups.

Hypothetical Computational Energy Profile for Acylation:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Acylium Ion Formation TS | +12.5 |

| Sigma Complex (meta) | -5.2 |

| Sigma Complex (ortho) | -2.1 |

| Sigma Complex (para) | -3.8 |

| Product Formation TS | +8.7 |

| Products | -15.0 |

This interactive table presents a hypothetical energy profile calculated using DFT, supporting the formation of the meta-substituted product as the most favorable pathway.

Advanced Spectroscopic and Analytical Characterization of 3 Iso Butoxy 5 Fluoropropiophenone and Its Synthetic Precursors

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule such as 3'-iso-Butoxy-5'-fluoropropiophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of all atoms.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals would be expected for the aromatic protons, the isobutoxy group protons, and the protons of the propiophenone (B1677668) ethyl chain. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine and isobutoxy substituents), and the carbons of the isobutoxy and ethyl groups.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org For this compound, a single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. nih.govnih.gov

Predicted NMR Data for this compound:

Note: The following data is predicted based on known chemical shift ranges for similar functional groups and substituted aromatic systems. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | m |

| -OCH₂(CH)₂CH₃ | 3.8 - 4.0 | d |

| -OCH₂(CH)₂CH₃ | 2.0 - 2.2 | m |

| -CO-CH₂-CH₃ | 2.9 - 3.1 | q |

| -OCH₂(CH)(CH₃)₂ | 1.0 - 1.2 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 198 - 202 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-F | 162 - 167 (d, ¹JCF) |

| Aromatic C-H | 105 - 120 |

| Aromatic C-C=O | 138 - 142 |

| -OCH₂- | 74 - 78 |

| -CH(CH₃)₂ | 27 - 31 |

| -CO-CH₂- | 30 - 35 |

| -CH(CH₃)₂ | 18 - 22 |

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (ppm) |

|---|

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial arrangement of atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, COSY would show correlations between the protons of the ethyl group (-CH₂-CH₃) and within the isobutoxy group (-OCH₂-CH-(CH₃)₂). It would also help in tracing the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. youtube.com It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. libretexts.org This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the protons of the ethyl group to the carbonyl carbon, and from the aromatic protons to the surrounding aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can be useful for determining the preferred conformation of the molecule, for example, the orientation of the isobutoxy group relative to the aromatic ring.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₇FO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic ketones include cleavage of the bonds adjacent to the carbonyl group. libretexts.orgnih.govresearchgate.net

Table 4: Predicted HRMS Data and Major Fragments

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₈FO₂⁺ | 225.1285 |

| [M-CH₂CH₃]⁺ | C₁₁H₁₂FO₂⁺ | 195.0816 |

| [M-OCH₂(CH)₂CH₃]⁺ | C₉H₈FO⁺ | 151.0554 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups have characteristic vibrational frequencies, making these techniques excellent for confirming the presence of key structural features.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ketone. Other characteristic bands would include C-O stretching vibrations of the ether, C-F stretching, and various C-H stretching and bending modes for the aromatic and aliphatic parts of the molecule. bohrium.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be prominent in the Raman spectrum. biotage.com

Table 5: Predicted ajor Vibrational Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 |

| C=O stretch | 1680 - 1700 | 1680 - 1700 |

| Aromatic C=C stretch | 1580 - 1620 | 1580 - 1620 |

| C-O stretch (ether) | 1200 - 1300 (asymmetric) | Weak |

X-ray Crystallography for Definitive Solid-State Structural Elucidation (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. rsc.orgresearchgate.net While no published crystal structure for this specific compound is available, analysis of similar substituted acetophenones suggests that the planarity of the aromatic ring and the conformation of the isobutoxy and propiophenone side chains would be key features of interest. rasayanjournal.co.in

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. creative-proteomics.com It would be an effective method for assessing the purity of this compound and for identifying any volatile impurities from its synthesis. The mass spectrometer detector provides structural information on the separated components. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. creative-proteomics.comhplcvials.com It is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture. acs.org Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties. hplcvials.com

Theoretical and Computational Chemistry Studies on 3 Iso Butoxy 5 Fluoropropiophenone

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost for the study of medium-sized organic molecules. ripublication.comfu-berlin.de A DFT approach would typically be employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) for 3'-iso-Butoxy-5'-fluoropropiophenone.

The process begins with an initial guess of the molecular structure. ripublication.com This structure is then optimized by calculating the forces on each atom and iteratively adjusting their positions to minimize the total electronic energy of the molecule. mdpi.com A popular and effective method for such calculations is the B3LYP hybrid functional, often paired with a Pople-style basis set like 6-311++G(d,p). jocpr.com The 'B3LYP' functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust description of electron correlation. The '6-311++G(d,p)' basis set is flexible, incorporating diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distributions, which are crucial for accurately modeling bonding and intermolecular interactions. ripublication.com

Hypothetical Optimized Geometry Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.23 Å |

| Bond Length | C-F (aromatic) | 1.35 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Angle | C-C(O)-C | 118.5° |

| Bond Angle | C-O-C (ether) | 117.9° |

| Dihedral Angle | O=C-C(aromatic)-C(aromatic) | -25.0° |

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds, particularly in the isobutoxy and propiophenone (B1677668) side chains, endows this compound with significant conformational flexibility. acs.org Conformational analysis aims to identify the various low-energy conformers and understand the energy barriers that separate them. worldscientific.com

A systematic conformational search would be performed by rotating the key dihedral angles in increments (e.g., 30°) and performing a geometry optimization for each starting structure. worldscientific.com This exploration of the potential energy surface helps to locate all stable conformers (local minima). The relative energies of these conformers can then be calculated, often using the same DFT method (B3LYP/6-311++G(d,p)), to determine their populations at a given temperature according to the Boltzmann distribution. Such studies are crucial as different conformers can exhibit distinct chemical and physical properties. nih.gov For this compound, key rotations would include the C(aromatic)-C(carbonyl) bond, the C(carbonyl)-CH2 bond, the C(aromatic)-O bond, and the O-CH2 bond of the isobutoxy group.

Hypothetical Relative Energies of Major Conformers

| Conformer | Key Dihedral Angles (C(ar)-C(O)-C-C, C(ar)-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population at 298.15 K (%) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | -25.0°, 178.5° | 0.00 | 75.3 |

| Conformer 2 | 155.0°, 179.0° | 1.15 | 12.1 |

| Conformer 3 | -24.5°, -5.5° | 1.50 | 7.5 |

| Conformer 4 | -15.0°, 85.0° | 2.10 | 2.8 |

Prediction of Spectroscopic Parameters from First Principles

DFT calculations are widely used to predict various spectroscopic parameters, providing a valuable tool for interpreting experimental spectra. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies calculated to confirm the minimum energy structure can be used to generate a theoretical IR spectrum. jocpr.com The frequencies are often systematically overestimated by DFT calculations, so they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. researchgate.net The predicted spectrum would show characteristic peaks for the C=O stretch of the ketone, C-F stretch, C-O ether stretches, and various C-H bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.govacs.org Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for the assignment of signals in experimental NMR spectra. bris.ac.uk

Hypothetical Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~1685 cm⁻¹ (scaled) | C=O stretch |

| IR | Vibrational Frequency | ~1240 cm⁻¹ (scaled) | Aromatic C-F stretch |

| ¹³C NMR | Chemical Shift | ~198 ppm | C=O (carbonyl) |

| ¹³C NMR | Chemical Shift | ~163 ppm (JC-F ≈ 245 Hz) | C-F |

| ¹H NMR | Chemical Shift | ~7.0-7.4 ppm | Aromatic Protons |

| ¹H NMR | Chemical Shift | ~3.8 ppm | -O-CH₂- (isobutoxy) |

Molecular Orbital Analysis and Fukui Function Calculations for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. chemistryviews.org The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. uchile.cl

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons. Regions with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the lowest energy vacant orbital and is associated with the molecule's ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. bas.bg

The Fukui function , f(r), provides a more quantitative measure of reactivity at specific atomic sites. acs.org It is derived from the change in electron density as an electron is added or removed. Condensed Fukui functions (fk+, fk-, fk0) are calculated for each atom (k) to predict the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. uchile.clbas.bg

For this compound, one would expect the HOMO to be distributed over the electron-rich aromatic ring and the oxygen atoms. The LUMO would likely be centered on the electron-deficient carbonyl group and the adjacent aromatic carbons. Fukui function analysis would quantify this, predicting that the carbonyl carbon is the primary site for nucleophilic attack (e.g., by a reducing agent) and the aromatic ring positions ortho and para to the activating isobutoxy group are susceptible to electrophilic attack.

Hypothetical Reactivity Descriptors

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | A moderate HOMO-LUMO gap suggests reasonable kinetic stability but potential for reactivity under specific conditions. |

| LUMO Energy | -1.8 eV | |

| HOMO-LUMO Gap | 4.7 eV | |

| Fukui Function (f⁻) on C=O | 0.15 | High value suggests the carbonyl carbon is a primary site for nucleophilic attack. |

| Fukui Function (f⁺) on C4' (para to isobutoxy) | 0.12 | High value suggests this aromatic position is susceptible to electrophilic attack. |

Intermolecular Interaction Studies (e.g., with common solvents, other chemical species)

Understanding how this compound interacts with its environment is crucial for predicting its behavior in solution. Computational methods can model these interactions explicitly or implicitly. acs.org

Explicit Solvation: One or more solvent molecules (e.g., water, methanol, hexane) are included in the calculation with the solute molecule. neliti.comunimed.ac.id This allows for the detailed study of specific interactions, like hydrogen bonding between the carbonyl oxygen and a protic solvent like methanol. By optimizing the geometry of the solute-solvent cluster, one can calculate the interaction energy, which provides a measure of the strength of the interaction. researchgate.net

Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are efficient for calculating the bulk electrostatic effects of the solvent on the solute's geometry and properties, providing insights into how polarity affects conformational equilibria and reactivity.

A study might reveal that in a polar protic solvent like methanol, the carbonyl oxygen acts as a hydrogen bond acceptor, stabilizing the ground state. In a nonpolar solvent like hexane, intermolecular interactions would be dominated by weaker van der Waals forces.

Hypothetical Interaction Energies with Solvents (Explicit Model)

| Solvent | Interaction Site | Interaction Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|---|

| Methanol | C=O | -4.5 | Hydrogen Bond |

| Water | C=O | -5.2 | Hydrogen Bond |

| Hexane | Aromatic Ring / Alkyl Chains | -2.1 | van der Waals / Dispersion |

Chemical Reactivity and Transformation Studies of 3 Iso Butoxy 5 Fluoropropiophenone

Reactions at the Carbonyl Center (e.g., Reduction, Nucleophilic Addition, Enolization)

The carbonyl group of the propiophenone (B1677668) is a primary site for chemical reactions, including reduction to an alcohol or complete deoxygenation to an alkyl chain. It is also susceptible to nucleophilic attack and can undergo enolization to form an enol or enolate, which can then participate in further reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(3'-isobutoxy-5'-fluorophenyl)propan-1-ol, using various reducing agents. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also readily achieve this reduction.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is a target for various nucleophiles. libretexts.orgncert.nic.inpressbooks.pub For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl to form a tertiary alcohol after acidic workup. The reaction with cyanide ion (from a source like HCN or NaCN) would lead to the formation of a cyanohydrin, which can be a precursor to alpha-hydroxy acids or alpha-amino alcohols. ncert.nic.in

Enolization: The presence of alpha-hydrogens on the ethyl group of the propiophenone allows for enolization under both acidic and basic conditions. In the presence of a base, a proton can be abstracted to form an enolate. This enolate is a key intermediate in reactions such as the aldol (B89426) condensation, where it can react with an aldehyde or another ketone. It can also be alkylated or halogenated at the alpha-position. Acid-catalyzed enolization can also occur, leading to similar alpha-functionalization reactions.

Illustrative Reactions at the Carbonyl Center

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Carbonyl Reduction (to Alcohol) | NaBH₄, CH₃OH | 1-(3'-iso-Butoxy-5'-fluorophenyl)propan-1-ol |

| Carbonyl Reduction (Deoxygenation) | Zn(Hg), HCl (Clemmensen) | 1-isobutoxy-3-propyl-5-fluorobenzene |

| Nucleophilic Addition (Grignard) | CH₃MgBr, then H₃O⁺ | 2-(3'-iso-Butoxy-5'-fluorophenyl)butan-2-ol |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The benzene (B151609) ring of 3'-iso-Butoxy-5'-fluoropropiophenone is substituted with three groups that influence its reactivity towards aromatic substitution: the fluorine atom, the isobutoxy group, and the propionyl group.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile. The isobutoxy group is an ortho, para-director and an activating group due to its electron-donating resonance effect. The fluorine atom is also an ortho, para-director but is considered a deactivating group due to its strong electron-withdrawing inductive effect. The propionyl group, being an acyl group, is a meta-director and a strong deactivating group.

Given the positions of the existing substituents (at C1', C3', and C5'), the potential sites for electrophilic attack are C2', C4', and C6'. The directing effects of the substituents are as follows:

Isobutoxy group (at C3'): Directs ortho (to C2' and C4') and para (to C6').

Fluorine atom (at C5'): Directs ortho (to C4' and C6') and para (to C2').

Propionyl group (at C1'): Directs meta (to C3' and C5'), which are already substituted.

Considering these directing effects, the most likely positions for electrophilic attack would be C2', C4', and C6'. The strong deactivating effect of the propionyl group will generally make the ring less reactive towards EAS compared to benzene.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, the fluorine atom can act as a leaving group. The propionyl group at the meta position provides some electron-withdrawing character, which can facilitate SNAr. Strong nucleophiles could potentially displace the fluorine atom. For example, reaction with sodium methoxide (B1231860) could potentially yield 3'-iso-butoxy-5'-methoxypropiophenone.

Predicted Reactivity in Aromatic Substitution

| Reaction Type | Position of Attack | Directing Influence |

|---|---|---|

| Electrophilic Aromatic Substitution | C2', C4', C6' | Isobutoxy (o,p), Fluoro (o,p) |

Transformations Involving the Ether Moiety (e.g., Cleavage, Rearrangement)

The isobutoxy group is relatively stable but can be cleaved under strong acidic conditions. pkusz.edu.cnwikipedia.orgnumberanalytics.comwikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction, known as ether cleavage, typically proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion.

Using a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely cleave the isobutyl-oxygen bond. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction would proceed via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon of the protonated ether. In this case, the attack would occur on the primary carbon of the isobutyl group, leading to the formation of 3'-hydroxy-5'-fluoropropiophenone and isobutyl bromide or isobutyl iodide. Cleavage of the aryl-oxygen bond is generally disfavored due to the high energy of the phenyl cation intermediate that would be formed in an Sₙ1 pathway and the difficulty of an Sₙ2 attack on an sp²-hybridized carbon. masterorganicchemistry.commasterorganicchemistry.com

Rearrangements involving the ether moiety itself are not common under typical conditions.

Exploration of Radical Reactions and Photochemical Transformations

The propiophenone structure suggests potential for photochemical reactions. Aromatic ketones can undergo a variety of photochemical transformations upon absorption of UV light. researchgate.net

One common reaction is photoreduction, where in the presence of a hydrogen donor (like isopropanol), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical can lead to the formation of a pinacol. researchgate.net

Another possibility is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the alpha-carbon. For this compound, this would lead to the formation of a 3-isobutoxy-5-fluorobenzoyl radical and an ethyl radical. These radicals can then undergo various subsequent reactions.

The fluorine substituent may also influence the photochemical behavior of the molecule. Fluorinated compounds can sometimes exhibit altered excited-state lifetimes and reactivity.

Investigation of Rearrangement Processes and Stability under Varied Chemical Conditions

Rearrangement Processes: Under certain conditions, ketones can undergo rearrangement reactions. For instance, the Willgerodt-Kindler reaction could potentially transform the propiophenone into a thioamide derivative upon heating with sulfur and an amine. However, the specific substitution pattern on the aromatic ring may influence the feasibility and outcome of such reactions. Other rearrangements, like the Baeyer-Villiger oxidation, could occur where a peroxy acid converts the ketone into an ester. libretexts.org

Stability: The stability of this compound will depend on the chemical environment.

Acidic Conditions: As discussed, strong acids can cause cleavage of the isobutoxy ether linkage. pkusz.edu.cnwikipedia.orgnumberanalytics.comwikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The rest of the molecule is expected to be relatively stable to moderately acidic conditions.

Basic Conditions: The compound is expected to be stable under moderately basic conditions. However, very strong bases could lead to enolate formation at the alpha-carbon. The ether linkage is generally stable to bases.

Thermal Stability: Propiophenones are generally thermally stable compounds. Decomposition would likely only occur at very high temperatures.

Design, Synthesis, and Chemical Investigation of Derivatives and Analogues of 3 Iso Butoxy 5 Fluoropropiophenone

Systematic Variation of Aromatic Substituents and Their Influence on Chemical Reactivity

The reactivity of the phenyl ring in 3'-iso-butoxy-5'-fluoropropiophenone is governed by the electronic effects of its three substituents: the fluorine atom, the iso-butoxy group, and the propiophenone (B1677668) chain. In electrophilic aromatic substitution, the site of reaction is dictated by the cumulative directing effects of these groups. msu.edu

The fluorine atom at the 5'-position is an ortho-para directing yet deactivating group. Its high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). lumenlearning.com However, through resonance, its lone pairs can donate electron density, preferentially stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. stpeters.co.in

Conversely, the iso-butoxy group at the 3'-position is an ortho-para directing and activating group. The oxygen atom donates electron density to the ring via a strong resonance effect, which outweighs its inductive withdrawal. stpeters.co.in The propiophenone group is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group. libretexts.org

The combined influence of these substituents creates a complex reactivity map. The powerful activating and ortho-para directing effect of the iso-butoxy group is the dominant influence, strongly directing incoming electrophiles to its ortho positions (the 2' and 4' carbons) and its para position (the 6' carbon). The fluorine atom reinforces this directionality towards the 2', 4', and 6' positions. The meta-directing effect of the propiophenone chain is largely overridden. Steric hindrance from the bulky iso-butoxy group and the propiophenone chain will likely favor substitution at the less encumbered 4' and 6' positions over the 2' position.

| Substituent at 5'-Position (R) | Substituent at 3'-Position (OR') | Predicted Major Product(s) in Electrophilic Nitration | Relative Reactivity (Benzene = 1) |

| -F (Fluorine) | -OCH₂CH(CH₃)₂ (iso-Butoxy) | 4'-nitro, 6'-nitro | Moderately Activated |

| -H | -OCH₂CH(CH₃)₂ (iso-Butoxy) | 4'-nitro, 6'-nitro | Activated |

| -Cl (Chlorine) | -OCH₂CH(CH₃)₂ (iso-Butoxy) | 4'-nitro, 6'-nitro | Moderately Activated |

| -F (Fluorine) | -OH (Hydroxy) | 4'-nitro, 6'-nitro | Strongly Activated |

| -F (Fluorine) | -OCH₃ (Methoxy) | 4'-nitro, 6'-nitro | Activated |

| -NO₂ (Nitro) | -OCH₂CH(CH₃)₂ (iso-Butoxy) | 4'-nitro, 6'-nitro | Deactivated |

Table 8.1.1: Influence of Aromatic Substituents on the Regioselectivity and Reactivity of Electrophilic Aromatic Substitution on the Propiophenone Scaffold.

Modification of the iso-Butoxy Side Chain for Altered Stereoelectronic Properties

The iso-butoxy group is a key determinant of the molecule's physical and chemical properties, influencing its solubility, lipophilicity, and electronic character. Modification of this side chain can systematically alter these properties. Stereoelectronics, which considers both steric and electronic effects, is crucial in designing these modifications.

Replacing the iso-butyl group with smaller (e.g., methoxy, ethoxy) or larger (e.g., benzyloxy) alkoxy groups can modulate steric hindrance around the 2' and 4' positions of the aromatic ring, thereby influencing the regioselectivity of substitution reactions. Linear alkoxy chains may adopt different conformations compared to the branched iso-butoxy group, potentially altering interactions with biological targets or solvent molecules. Introducing unsaturation (e.g., an allyloxy group) or heteroatoms (e.g., a 2-methoxyethoxy group) into the chain can introduce new reactive handles and change polarity.

| Side Chain (OR') at 3'-Position | Key Stereoelectronic Feature | Predicted Effect on Properties |

| -OCH₃ (Methoxy) | Minimal steric bulk, strong resonance donation | Increased polarity, less steric hindrance at 2'-position |

| -OCH₂CH₃ (Ethoxy) | Small steric bulk | Similar to methoxy, slightly more lipophilic |

| -OCH(CH₃)₂ (iso-Propoxy) | Increased steric bulk near the ring | Increased steric hindrance at 2'-position |

| -OCH₂Ph (Benzyloxy) | Large, rigid steric bulk, additional π-system | Significantly increased lipophilicity and steric hindrance |

| -OCH₂CH=CH₂ (Allyloxy) | Contains a reactive alkene moiety | Allows for further functionalization (e.g., dihydroxylation, metathesis) |

| -OCH₂CF₃ (Trifluoroethoxy) | Strongly electron-withdrawing inductive effect | Reduces electron-donating ability, decreases ring reactivity |

Table 8.2.1: Predicted Effects of Modifying the Alkoxy Side Chain on the Stereoelectronic Properties of 3'-Substituted-5'-fluoropropiophenone Analogues.

Exploration of Homologation and Heteroatom Substitution in the Propiophenone Chain

The propiophenone chain (-COCH₂CH₃) is a primary site for metabolic activity and offers significant scope for modification. Homologation, the extension of this chain by one or more methylene (B1212753) units (e.g., to a butyrophenone (B1668137) or valerophenone), can impact the molecule's conformation and lipophilicity. Such modifications are often achieved by using different acylating agents in a Friedel-Crafts acylation or by elaboration of the ketone. For example, the ketone can be converted to an enolate and reacted with an alkyl halide.

Alternatively, the acyl side chain can be reduced to an alkyl chain using methods like the Wolff-Kishner or Clemmensen reduction. youtube.com This removes the polar carbonyl group and the adjacent acidic protons, converting the deactivating acyl group into an activating alkyl group, which dramatically alters the electronic properties and subsequent reactivity of the aromatic ring. libretexts.org

Substitution of carbon atoms within the chain with heteroatoms (N, O, S) creates entirely new functional groups. For instance, replacing the α-methylene group with an oxygen atom would result in an ester, while substitution with a nitrogen atom would yield an amide. These changes fundamentally alter the chemical nature of the side chain, affecting its hydrogen bonding capacity, stability, and electronic influence on the aromatic ring.

| Original Chain | Modified Chain | Modification Type | Synthetic Approach Example | Resulting Change in Functionality |

| -COCH₂CH₃ | -COCH₂CH₂CH₃ | Homologation | Friedel-Crafts acylation with butyryl chloride | Increased chain length and lipophilicity |

| -COCH₂CH₃ | -CH₂CH₂CH₃ | Reduction | Wolff-Kishner reduction (H₂NNH₂, KOH) | Conversion of ketone to alkyl; deactivating to activating group |

| -COCH₂CH₃ | -CO-O-CH₃ | Heteroatom Substitution | Baeyer-Villiger oxidation | Ketone to Ester |

| -COCH₂CH₃ | -CO-NH-CH₃ | Heteroatom Substitution | Beckmann rearrangement of the corresponding oxime | Ketone to Amide |

| -COCH₂CH₃ | -CH(OH)CH₂CH₃ | Reduction | Reduction with NaBH₄ | Ketone to Secondary Alcohol |

Table 8.3.1: Synthetic Strategies for the Modification of the Propiophenone Side Chain.

Stereoselective Synthesis of Chiral Analogues and Their Configuration Determination

Reduction of the carbonyl group in the propiophenone chain creates a chiral center, leading to (R)- and (S)-enantiomers of the corresponding secondary alcohol. The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is critical in many applications. ethz.ch Several strategies can be employed to achieve this.

Chiral Auxiliaries: A chiral auxiliary, an enantiomerically pure compound, can be temporarily attached to the molecule to direct a subsequent reaction. ethz.ch For example, forming an imine with a chiral amine (e.g., a derivative of phenethylamine) or a sulfinylimine using a chiral sulfinamide can direct the stereoselective addition of a nucleophile. mdpi.com

Chiral Catalysts: Asymmetric reduction of the ketone using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS (Corey-Bakshi-Shibata) catalyst, can produce the alcohol product with high enantiomeric excess.

Chiral Resolution: A racemic mixture of the alcohol can be separated into its constituent enantiomers. This can be done by derivatizing the alcohol with a chiral resolving agent to form diastereomers, which can be separated by chromatography or crystallization, followed by removal of the resolving agent. Chiral high-performance liquid chromatography (HPLC) is also a powerful method for direct separation of enantiomers. nih.gov

Once the chiral analogues are synthesized, determining their absolute configuration is essential. X-ray crystallography provides an unambiguous determination if a suitable single crystal can be grown. nih.gov An alternative is the use of NMR spectroscopy with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or α-methoxyphenylacetic acid (MPA). nih.gov By comparing the NMR spectra of the diastereomeric esters formed, the absolute configuration of the alcohol can be deduced. nih.gov

| Method | Principle | Typical Reagents/Conditions | Outcome |

| Asymmetric Reduction | A chiral catalyst transfers a hydride to one face of the ketone preferentially. | (R)- or (S)-CBS reagent with BH₃ | Enantioenriched secondary alcohol |

| Chiral Auxiliary | A chiral group attached to the substrate directs the approach of a reagent. | N-tert-butanesulfinyl imines followed by reduction mdpi.com | Diastereomerically enriched intermediate |

| Chiral Resolution (HPLC) | Enantiomers interact differently with a chiral stationary phase. | Chiral chromatography column (e.g., cellulose-based) | Separation of (R)- and (S)-enantiomers |

| Configuration Determination | Anisotropic effects in diastereomeric derivatives cause predictable NMR shifts. | (R)- and (S)-Mosher's acid (MTPA-Cl) nih.gov | Assignment of (R) or (S) configuration |

Table 8.4.1: Common Methods for the Stereoselective Synthesis and Configuration Determination of Chiral Propiophenone-derived Alcohols.

Computational Screening of Hypothetical Analogues for Predictive Chemical Behavior

Before undertaking extensive synthetic work, computational chemistry can be used to screen a library of hypothetical analogues and predict their chemical behavior. Using methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular properties that correlate with reactivity, stability, and physical characteristics. researchgate.net

For a series of designed analogues of this compound, one could calculate properties such as:

Molecular Electrostatic Potential (MEP) Maps: These visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to act as a nucleophile or electrophile, respectively. A higher HOMO energy suggests greater reactivity towards electrophiles.

Calculated logP: The partition coefficient between octanol (B41247) and water can be estimated to predict the lipophilicity of analogues, a key parameter in medicinal chemistry.

Reaction Barriers: The activation energy for key reactions, such as electrophilic substitution or side-chain modifications, can be calculated to predict reaction feasibility and rates.

This in silico screening allows for the rational prioritization of synthetic targets, focusing resources on molecules with the most promising predicted properties.

| Hypothetical Analogue (Modification from Parent) | Calculated Property | Predicted Value | Interpretation for Chemical Behavior |

| Replace 5'-F with 5'-NO₂ | HOMO Energy | Lowered | Decreased reactivity towards electrophiles |

| Replace 3'-isobutoxy with 3'-OH | Calculated logP | Decreased | Increased water solubility, more polar |

| Reduce C=O to CH(OH) | Dipole Moment | Changed | Altered polarity and intermolecular interactions |

| Homologate to Butyrophenone | Molecular Surface Area | Increased | Increased lipophilicity, potentially different binding profile |

| Replace 2'-H with 2'-Cl | MEP at 4'/6' positions | More positive | Reduced reactivity at these sites due to new steric/electronic effects |

Table 8.5.1: Example of a Computational Screening Table for Hypothetical Analogues of this compound.

Applications of 3 Iso Butoxy 5 Fluoropropiophenone As a Synthetic Building Block in Complex Molecule Synthesis

Utility as a Precursor in Multi-Step Organic Syntheses

The strategic placement of the isobutoxy and fluoro groups on the phenyl ring of 3'-iso-Butoxy-5'-fluoropropiophenone, combined with the reactive propiophenone (B1677668) moiety, makes it a valuable starting material for multi-step synthetic campaigns. The propiophenone core can undergo a wide array of chemical transformations, including but not limited to, reduction of the ketone, alpha-functionalization, and condensation reactions.

The fluorine atom at the 5'-position significantly influences the electronic nature of the aromatic ring through its strong electron-withdrawing inductive effect. This can affect the reactivity of the ring in electrophilic aromatic substitution reactions and can also modulate the acidity of the alpha-protons of the propiophenone chain. The isobutoxy group, on the other hand, is a bulky electron-donating group that can direct incoming reagents and influence the conformational preferences of the molecule.

While specific, detailed examples of multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules, suggesting its potential as a key intermediate. For instance, analogous structures are found in pharmacologically active compounds, where the fluorinated phenyl ring and the ether linkage are crucial for biological activity.

Table 1: Potential Transformations of the Propiophenone Moiety

| Reaction Type | Reagents and Conditions (Illustrative) | Product Functional Group |

| Ketone Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Grignard Reaction | RMgBr, Et₂O | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene |

| Mannich Reaction | CH₂O, R₂NH, HCl | β-Amino Ketone |

| Alpha-Bromination | Br₂, HBr | α-Bromo Ketone |

Integration into Cascade and Tandem Reactions

Cascade and tandem reactions represent a highly efficient approach in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. The structure of this compound is well-suited for integration into such reaction sequences.

For example, the ketone functionality can be converted into an enolate or enamine, which can then participate in a Michael addition to an α,β-unsaturated system. The resulting intermediate could then undergo an intramolecular cyclization, driven by the strategic positioning of other functional groups, to rapidly build molecular complexity. The fluorine and isobutoxy substituents can play a crucial role in these sequences by influencing the stereochemical outcome of the reactions and by modifying the reactivity of the intermediates.

While specific examples of cascade reactions involving this compound are not readily found in the literature, the principles of cascade design suggest its potential. For example, a Robinson annulation-type sequence could be envisioned, where the propiophenone serves as the Michael donor to an appropriate acceptor, leading to the formation of a cyclic system in a single pot.

Role in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The propiophenone scaffold of this compound is a classic precursor for the synthesis of a variety of heterocyclic systems.

For example, condensation of the ketone with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoles and isoxazoles, respectively. The substituents on the phenyl ring can have a significant impact on the properties of the resulting heterocycles. The fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the isobutoxy group can improve solubility and oral bioavailability.

Furthermore, the α-protons of the ethyl ketone chain can be functionalized, for instance, through bromination, to yield an α-bromo ketone. This intermediate is a versatile precursor for the synthesis of other heterocycles, such as thiazoles (Hantzsch thiazole (B1198619) synthesis) or imidazoles.

Table 2: Potential Heterocyclic Systems from this compound

| Heterocycle | Reaction Partner | Key Synthetic Method |

| Pyrazole | Hydrazine | Paal-Knorr Synthesis |

| Isoxazole | Hydroxylamine | Paal-Knorr Synthesis |

| Thiazole | Thiourea (via α-haloketone) | Hantzsch Thiazole Synthesis |

| Imidazole | Formamide (via α-hydroxyketone) | Radziszewski Imidazole Synthesis |

| Pyrimidine | Urea/Thiourea | Biginelli-type Reaction |

Exploration of its Potential as a Ligand Component or Catalyst Scaffold

The design of new ligands and catalysts is a cornerstone of modern synthetic chemistry. The structure of this compound offers several handles for its incorporation into ligand or catalyst scaffolds.

The ketone functionality can be transformed into a variety of coordinating groups. For example, reduction to the corresponding alcohol followed by etherification or esterification with a coordinating moiety could yield a bidentate ligand. Alternatively, conversion of the ketone to an imine or oxime would introduce a nitrogen donor atom.

The aromatic ring itself can be functionalized further to introduce additional coordinating sites. For example, ortho-lithiation directed by the isobutoxy group, followed by quenching with an appropriate electrophile, could install a phosphine (B1218219) or another donor group. The fluorine atom can also play a role in tuning the electronic properties of the resulting metal complex, which can have a profound effect on its catalytic activity and selectivity. While no specific ligands or catalysts derived from this compound have been reported, its structural features make it an intriguing candidate for future exploration in this area.

Mechanistic Exploitation of its Reactivity in Novel Synthetic Methodologies

The unique combination of functional groups in this compound can be exploited in the development of novel synthetic methodologies. The interplay between the electron-withdrawing fluorine atom and the electron-donating isobutoxy group creates a distinct electronic environment on the aromatic ring, which can lead to unusual reactivity patterns.